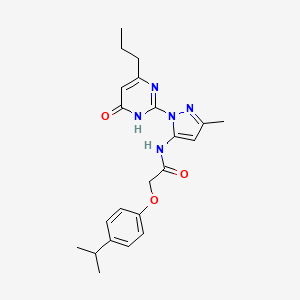

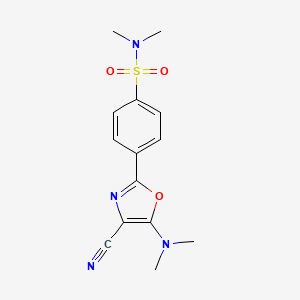

2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential anticancer activity. The structure of this compound suggests that it contains an isopropylphenoxy group, a pyrimidinyl group, and a pyrazolyl group attached to an acetamide moiety. These types of compounds are of interest in the pharmaceutical industry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane . This process involves the formation of an amide bond and is likely to be similar to the synthetic route needed for the compound , albeit with different substituents on the pyrimidine and pyrazole rings.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques, including crystallography and spectroscopy. For example, a compound with a similar structure has been crystallized in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds . Another related compound shows a folded conformation about the methylene carbon atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . These findings suggest that the compound of interest may also exhibit specific conformational features and hydrogen bonding patterns that could be crucial for its biological activity.

Chemical Reactions Analysis

While the specific chemical reactions of "2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide" are not detailed in the provided papers, the general reactivity of such compounds can be inferred. Acetamide derivatives often engage in reactions typical of amides, such as nucleophilic acyl substitution. The presence of aromatic rings and heterocycles also suggests potential sites for electrophilic substitution reactions, which could be utilized in further chemical modifications of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to the one have been studied to some extent. The crystallographic data provided for a related compound indicates specific unit cell parameters, which can influence the compound's solubility and stability . The intramolecular and intermolecular interactions observed in these structures can affect the melting point, boiling point, and other physical properties. The cytotoxic activity of a derivative against various cancer cell lines suggests that the compound of interest may also possess biological properties that could be explored for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have demonstrated anticancer activity. Aryloxy groups attached to the C2 of the pyrimidine ring in these compounds were evaluated for their anticancer properties across 60 cancer cell lines, showing appreciable cancer cell growth inhibition against eight cancer cell lines, indicating the potential of these compounds as anticancer agents (Al-Sanea et al., 2020).

Radioligand Development for PET Imaging

Another significant application is in the development of radioligands for positron emission tomography (PET) imaging. Compounds within the pyrazolo[1,5-a]pyrimidineacetamide series have been identified as selective ligands for the translocator protein (18 kDa), leading to the synthesis of radiolabeled compounds for in vivo imaging, which can have implications for diagnosing and studying diseases such as neuroinflammation and cancer (Dollé et al., 2008).

Antioxidant and Anti-inflammatory Properties

The exploration of pyrazole and pyrazolopyrimidine derivatives has also revealed potential antioxidant and anti-inflammatory properties. These compounds have been tested for their biological activities, showing promising results as COX-2 inhibitors and for HRBC membrane stabilization, highlighting their therapeutic potential in treating inflammation and related disorders (Thangarasu et al., 2019).

Synthesis of Novel Complexes

Research into the synthesis of novel coordination complexes constructed from pyrazole-acetamide derivatives has shown that these compounds can form structures with significant antioxidant activity. Such studies contribute to the understanding of how molecular structures influence biological activity and the potential for developing new therapeutic agents (Chkirate et al., 2019).

Eigenschaften

IUPAC Name |

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3/c1-5-6-17-12-20(28)25-22(23-17)27-19(11-15(4)26-27)24-21(29)13-30-18-9-7-16(8-10-18)14(2)3/h7-12,14H,5-6,13H2,1-4H3,(H,24,29)(H,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIWSQJKLZBBTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-isopropylphenoxy)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2538968.png)

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)